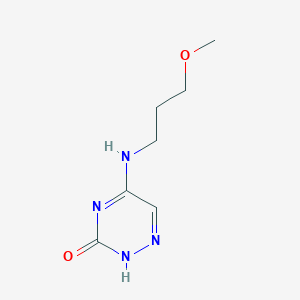![molecular formula C10H7N5O4S B254306 4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. It is commonly referred to as "NOTA" and is a member of the triazine family of compounds. In We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of NOTA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and gallium. These complexes can then be used for a variety of applications, including medical imaging and catalysis.
Biochemical and Physiological Effects:
NOTA has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for various applications. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NOTA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on NOTA, including the development of new synthesis methods, the exploration of its potential applications in other fields, such as energy storage, and the study of its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to fully understand the advantages and limitations of NOTA for lab experiments.
Métodos De Síntesis
NOTA can be synthesized by several methods, including the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzylamine in the presence of a base. Both methods result in the formation of NOTA as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
NOTA has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis. In medical imaging, NOTA has been used as a chelating agent for radiolabeling of biomolecules, such as peptides and antibodies, for positron emission tomography (PET) imaging. In drug delivery, NOTA has been used as a ligand for targeted drug delivery to cancer cells. In catalysis, NOTA has been used as a catalyst for various reactions, including the reduction of nitroarenes.
Propiedades
Nombre del producto |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C10H7N5O4S |
Peso molecular |
293.26 g/mol |
Nombre IUPAC |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7N5O4S/c16-8-2-1-7(15(18)19)3-6(8)4-12-14-9(17)5-11-13-10(14)20/h1-5,12H,(H,13,20)/b6-4- |
Clave InChI |
VZNNPHRWGIWFBH-XQRVVYSFSA-N |
SMILES isomérico |
C1=CC(=O)/C(=C\NN2C(=O)C=NNC2=S)/C=C1[N+](=O)[O-] |
SMILES |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
SMILES canónico |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

